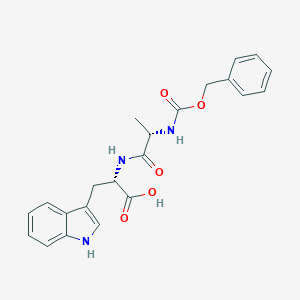
Benanomicin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benanomicin B is a microbial metabolite isolated from the culture fluid of Actinomadura sp. MH193-16F4 . It exhibits significant antifungal, fungicidal, and antiviral activities . This compound is particularly effective against a variety of mammalian and plant pathogenic fungi, including Candida albicans, Trichophyton mentagrophytes, Cryptococcus neoformans, and Pyricularia oryzae . Additionally, this compound has shown inhibitory effects on HIV-1 viral infection in MT-4 cells .
Preparation Methods
Benanomicin B is primarily produced through fermentation using the Actinomadura sp. MH193-16F4 strain . The fermentation process involves cultivating the microorganism in a suitable culture medium under aerobic conditions . The compound can also be synthesized through biotransformation using Escherichia coli expressing actinomycete cytochrome P450 . This method involves the transformation of Benanomicin A into this compound derivatives using a bacterial P450 expression system .
Chemical Reactions Analysis
Benanomicin B undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze monooxygenation (principally hydroxylation) of the compound . Major products formed from these reactions include 10-hydroxybenanomicin A and 11-O-demethylbenanomicin A . Additionally, this compound can be acetylated to form N-acetylthis compound .
Scientific Research Applications
Benanomicin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying microbial metabolites and their synthetic pathways . In biology, it serves as a tool for investigating the mechanisms of antifungal and antiviral activities . In medicine, this compound is explored for its potential therapeutic applications, particularly in treating fungal infections and HIV-1 . In industry, it is utilized in the development of new antifungal and antiviral agents .
Mechanism of Action
The mechanism of action of Benanomicin B involves binding to the fungal cell wall, specifically targeting the mannan sites . This binding disrupts the integrity of the cell wall, leading to cell lysis and death . The compound also inhibits the formation of syncytia in HIV-1 infected cells, preventing the spread of the virus . The molecular targets and pathways involved in these actions include the fungal cell wall components and viral envelope proteins .
Comparison with Similar Compounds
Benanomicin B is closely related to other compounds in the benanomicin family, such as Benanomicin A and dexylosylthis compound . These compounds share similar antifungal and antiviral activities but differ in their chemical structures and specific targets . For example, Benanomicin A possesses a benzo(a)naphthacenequinone skeleton, while this compound has additional functional groups that enhance its activity . Pradimicins are another group of similar compounds that also exhibit antifungal activity by binding to D-mannoside of the fungal cell surface in the presence of calcium .
Properties
CAS No. |
116249-66-2 |
|---|---|
Molecular Formula |
C39H42N2O18 |
Molecular Weight |
826.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |
InChI Key |
IHIIRQILYAXIOH-NUVDETJMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Synonyms |
enanomicin B pradimicin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)


![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)





